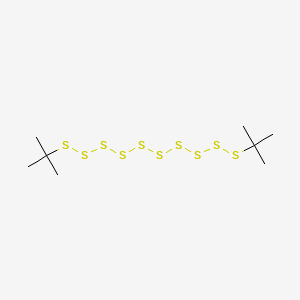
Di-tert-butyldecasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyldecasulfane is an organosulfur compound characterized by the presence of ten sulfur atoms in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyldecasulfane can be synthesized through the reaction of di-tert-butyl disulfide with elemental sulfur. The reaction typically involves heating di-tert-butyl disulfide with sulfur at elevated temperatures to form the desired decasulfane compound. The reaction conditions may vary, but a common approach involves heating the reactants at temperatures around 150-200°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain this compound with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyldecasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break down the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to achieve the desired transformation.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the primary products formed during oxidation reactions.
Reduction: Simpler sulfur-containing compounds, such as thiols and sulfides, are formed during reduction.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyldecasulfane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex sulfur-containing molecules.
Materials Science: The compound’s unique sulfur-rich structure makes it a potential candidate for the development of novel materials with specific properties.
Biological Studies: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of di-tert-butyldecasulfane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound’s sulfur atoms can interact with biological molecules, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but its redox activity is believed to play a crucial role in its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl disulfide: A simpler sulfur-containing compound with two sulfur atoms.
Di-tert-butyl tetrasulfane: Contains four sulfur atoms and exhibits different chemical properties compared to di-tert-butyldecasulfane.
Di-tert-butyl hexasulfane: Contains six sulfur atoms and serves as an intermediate in the synthesis of higher sulfur-containing compounds.
Uniqueness
This compound is unique due to its high sulfur content and the presence of ten sulfur atoms in its structure
Eigenschaften
CAS-Nummer |
7390-75-2 |
|---|---|
Molekularformel |
C8H18S10 |
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
2-(tert-butyldecasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S10/c1-7(2,3)9-11-13-15-17-18-16-14-12-10-8(4,5)6/h1-6H3 |
InChI-Schlüssel |
CFVSBRWJQMFJAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SSSSSSSSSSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


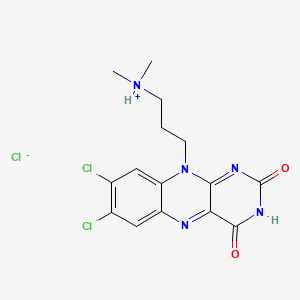
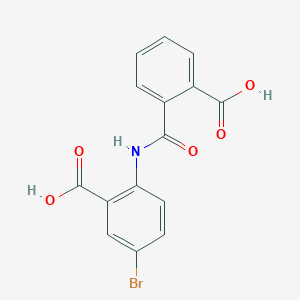
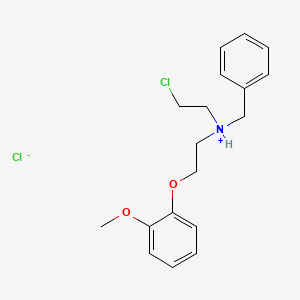
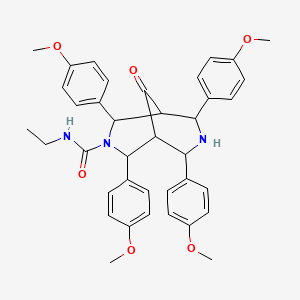
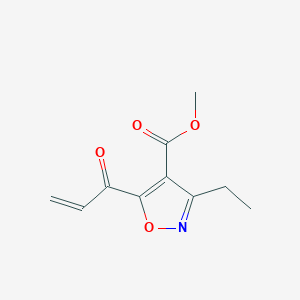
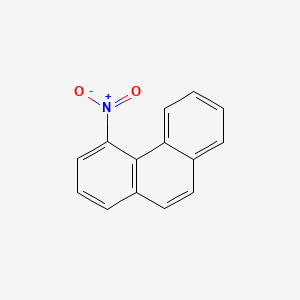
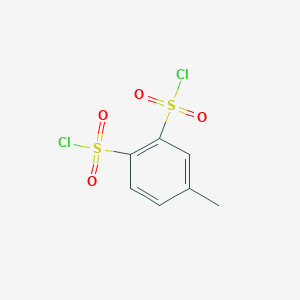
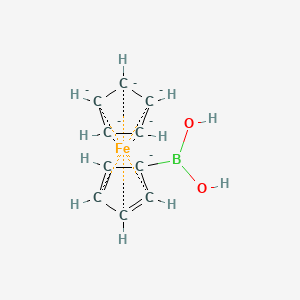
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
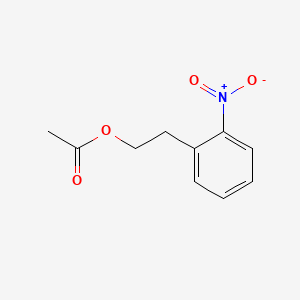
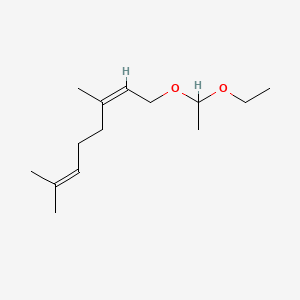
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
